

# (Rac)-Lisaftoclax: A Technical Overview of a Novel BCL-2 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-Lisaftoclax

Cat. No.: B12304416

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(Rac)-Lisaftoclax**, also known as APG-2575, is a novel, orally bioavailable, and potent selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.<sup>[1][2]</sup> As a BH3 mimetic, it is designed to restore the natural process of programmed cell death (apoptosis) in cancer cells where BCL-2 is overexpressed. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data of **(Rac)-Lisaftoclax**.

## Chemical Structure and Properties

**(Rac)-Lisaftoclax** is a complex small molecule with the chemical formula C45H48ClN7O8S.<sup>[3]</sup> Its structure is characterized by a central benzamide core with multiple substituted ring systems.

| Property          | Value                                                                                                                                                                          | Source                |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|
| Molecular Formula | C45H48ClN7O8S                                                                                                                                                                  | PubChem[3]            |
| Molecular Weight  | 882.4 g/mol                                                                                                                                                                    | PubChem[3]            |
| IUPAC Name        | 4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-(1,4-dioxan-2-ylmethylamino)-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | PubChem[3]            |
| CAS Number        | 2651980-10-6                                                                                                                                                                   | MedchemExpress.com[2] |
| Appearance        | Light yellow to yellow solid                                                                                                                                                   | MCE                   |

## Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

**(Rac)-Lisaftoclax** functions as a selective BCL-2 inhibitor, disrupting the protein-protein interaction between BCL-2 and pro-apoptotic proteins like BIM. In many hematologic malignancies, the overexpression of BCL-2 sequesters pro-apoptotic proteins, preventing the initiation of apoptosis. By binding to the BH3-binding groove of BCL-2 with high affinity, Lisaftoclax displaces BIM, which can then activate the pro-apoptotic effector proteins BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptotic cell death.

[Click to download full resolution via product page](#)**Figure 1:** Signaling pathway of Lisafotoclax-induced apoptosis.

## Preclinical and Clinical Data

**(Rac)-Lisaftoclax** has demonstrated robust anti-tumor activity in a range of preclinical models and has shown promising efficacy and a manageable safety profile in clinical trials for various hematologic malignancies.

### Preclinical Activity

| Parameter                   | Value        | Cell Line/Model   | Source                 |
|-----------------------------|--------------|-------------------|------------------------|
| BCL-2 Binding Affinity (Ki) | < 0.1 nmol/L | Biochemical Assay | AACR Journals[4]       |
| IC50 (BCL-2 dependent)      | 5.5 nM       | RS4;11 cells      | MedchemExpress.co m[5] |
| IC50 (BCL-xL dependent)     | 6.4 nM       | Molm13 cells      | MedchemExpress.co m[5] |

### Clinical Efficacy

| Indication                  | Treatment Regimen              | Overall Response Rate (ORR) | Source              |
|-----------------------------|--------------------------------|-----------------------------|---------------------|
| Relapsed/Refractory CLL/SLL | Monotherapy                    | 63.6%                       | PubMed Central[1]   |
| Relapsed/Refractory CLL     | Monotherapy (400, 600, 800 mg) | 73.3%                       | ASH Publications[6] |
| Treatment-Naïve MDS/CMMI    | Combination with Azacitidine   | 64%                         | PR Newswire[7]      |
| Relapsed/Refractory AML     | Combination with Azacitidine   | 39% - 50%                   | PR Newswire[7]      |
| Treatment-Naïve WM          | Combination with Ibrutinib     | 90.9%                       | PR Newswire[8]      |

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of scientific findings. Below are representative protocols for assays used to characterize **(Rac)-Lisaftoclax**.

## BCL-2 Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled peptide from the BH3-binding groove of BCL-2.

- Reagents and Materials:

- Recombinant human BCL-2 protein
- Fluorescein-labeled Bak BH3 peptide (Flu-BakBH3)
- Assay buffer (e.g., PBS with 0.01% Tween-20)
- **(Rac)-Lisaftoclax** and other test compounds
- Black, low-volume 384-well plates
- Plate reader with fluorescence polarization capabilities

- Procedure:

1. Prepare a solution of BCL-2 protein and Flu-BakBH3 in assay buffer. The concentration of each should be optimized to yield a stable and robust fluorescence polarization signal.
2. Serially dilute **(Rac)-Lisaftoclax** and control compounds in assay buffer.
3. In a 384-well plate, add the BCL-2/Flu-BakBH3 mixture to wells containing the diluted compounds.
4. Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
5. Measure the fluorescence polarization of each well using a plate reader.

6. The decrease in polarization, indicating displacement of the fluorescent probe, is used to calculate the IC<sub>50</sub> value of the test compound.

## Cell Viability Assay (CellTiter-Glo®)

This luminescent cell viability assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

- Reagents and Materials:
  - Hematologic cancer cell lines (e.g., RS4;11)
  - Cell culture medium and supplements
  - **(Rac)-Lisaftoclax**
  - CellTiter-Glo® Luminescent Cell Viability Assay kit
  - Opaque-walled 96-well plates
  - Luminometer
- Procedure:
  1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
  2. Treat the cells with a serial dilution of **(Rac)-Lisaftoclax** for a specified duration (e.g., 72 hours).
  3. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  4. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
  5. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  6. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

7. Measure the luminescence using a luminometer.
8. The luminescent signal is proportional to the number of viable cells and is used to calculate the IC<sub>50</sub> of the compound.

## Xenograft Model for Hematologic Malignancies

Patient-derived xenograft (PDX) models are instrumental in evaluating the *in vivo* efficacy of anti-cancer agents.

- Materials and Methods:
  - Immunodeficient mice (e.g., NSG mice)
  - Human hematologic malignancy cells (cell lines or patient-derived cells)
  - Matrigel (optional, for subcutaneous injection)
  - **(Rac)-Lisaftoclax** formulation for oral administration
  - Calipers for tumor measurement
- Procedure:
  1. Inject a suspension of human cancer cells into the flank (subcutaneously) or tail vein (intravenously for disseminated disease models) of the immunodeficient mice.
  2. Monitor the mice for tumor growth. For subcutaneous models, measure tumor volume regularly with calipers.
  3. Once tumors reach a specified size, randomize the mice into treatment and control groups.
  4. Administer **(Rac)-Lisaftoclax** orally to the treatment group according to the planned dosing schedule. The control group receives the vehicle.
  5. Continue to monitor tumor growth and the general health of the mice throughout the study.

6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for apoptosis markers).



[Click to download full resolution via product page](#)

**Figure 2:** A representative experimental workflow for the preclinical development of a BCL-2 inhibitor.

## Conclusion

**(Rac)-Lisaftoclax** is a promising BCL-2 selective inhibitor with a well-defined mechanism of action and significant anti-tumor activity in preclinical and clinical settings for hematologic malignancies. Its oral bioavailability and manageable safety profile make it a strong candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The data presented in this technical guide underscore the potential of **(Rac)-Lisaftoclax** to become a valuable therapeutic option for patients with BCL-2-dependent cancers.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Novel BCL-2 Inhibitor Lisaftoclax in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (Rac)-Lisaftoclax | C45H48ClN7O8S | CID 137355976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Ascentage Pharma Announces Clinical Data of Lisaftoclax, Which Shows Therapeutic Potential in Venetoclax-Refractory Patients, Selected for Oral Report at ASCO 2025 - [ascentage.com]
- 8. Live from ASCO 2024 | Ascentage Pharma Releases Updated Data Showing Promising Efficacy and Safety of Lisaftoclax in Patients with WM [prnewswire.com]
- To cite this document: BenchChem. [(Rac)-Lisaftoclax: A Technical Overview of a Novel BCL-2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12304416#chemical-structure-and-properties-of-rac-lisaftoclax]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)